molecular formula C9H8F3NO B12989940 1-(2-Amino-3-(trifluoromethyl)phenyl)ethanone

1-(2-Amino-3-(trifluoromethyl)phenyl)ethanone

Cat. No.: B12989940
M. Wt: 203.16 g/mol
InChI Key: WERMHSRTNJXUID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Amino-3-(trifluoromethyl)phenyl)ethanone is an organic compound with the molecular formula C₉H₈F₃NO and a molecular weight of 203.16 g/mol . This compound is characterized by the presence of an amino group, a trifluoromethyl group, and a ketone functional group attached to a benzene ring. It is primarily used in research and development settings, particularly in the pharmaceutical industry.

Preparation Methods

The synthesis of 1-(2-Amino-3-(trifluoromethyl)phenyl)ethanone can be achieved through various synthetic routes. One common method involves the reaction of an isomeric mixture of halo benzotrifluoride with magnesium metal in an organic solvent to form a Grignard complex. This complex is then reacted with a ketene in the presence of a transition metal ligand-acid complex to obtain an isomeric mixture of trifluoromethyl acetophenone. Finally, the mixture is reacted with hydroxylamine salt to yield the desired compound .

Chemical Reactions Analysis

1-(2-Amino-3-(trifluoromethyl)phenyl)ethanone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The amino group can participate in substitution reactions, leading to various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(2-Amino-3-(trifluoromethyl)phenyl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Amino-3-(trifluoromethyl)phenyl)ethanone involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

1-(2-Amino-3-(trifluoromethyl)phenyl)ethanone can be compared with similar compounds such as:

Biological Activity

1-(2-Amino-3-(trifluoromethyl)phenyl)ethanone, also referred to as 2-amino-1-[3-(trifluoromethyl)phenyl]ethanone, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

  • Chemical Formula : C9H8F3N
  • Molecular Weight : 201.16 g/mol
  • CAS Number : 61062-56-4

The presence of the trifluoromethyl group enhances the compound's lipophilicity, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The trifluoromethyl group allows for enhanced interactions with hydrophobic regions of proteins, potentially affecting enzyme kinetics and receptor binding affinities.

Enzyme Interaction

Research indicates that this compound may act as an inhibitor or activator for specific enzymes involved in metabolic pathways. For example, it has been noted for its role in influencing the activity of phenylethanolamine N-methyltransferase (PNMT), an enzyme crucial for catecholamine synthesis .

Biological Activities

This compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown potential antimicrobial properties against various pathogens. The mechanism may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways.
  • Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer effects, particularly in inhibiting tumor cell proliferation. Its structural features allow it to interact with cancer-related pathways, making it a candidate for further investigation in oncology.

Research Findings and Case Studies

StudyFindingsImplications
Snape et al. (2021)Demonstrated biotransformation capabilities using recombinant E. coli to produce (R)-MTF-PEL from related trifluoromethyl compoundsHighlights the potential for using this compound in synthetic biology applications
DrugBank AnalysisIdentified as a substrate for PNMT; implications for neurotransmitter synthesisSuggests a role in modulating adrenergic signaling pathways
MDPI Research (2022)Investigated derivatives with similar structures; found significant cytotoxicity against cancer cell linesIndicates potential for developing new anticancer agents based on this scaffold

Properties

Molecular Formula

C9H8F3NO

Molecular Weight

203.16 g/mol

IUPAC Name

1-[2-amino-3-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C9H8F3NO/c1-5(14)6-3-2-4-7(8(6)13)9(10,11)12/h2-4H,13H2,1H3

InChI Key

WERMHSRTNJXUID-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)C(F)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.